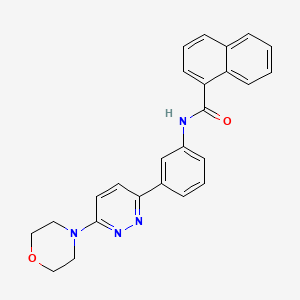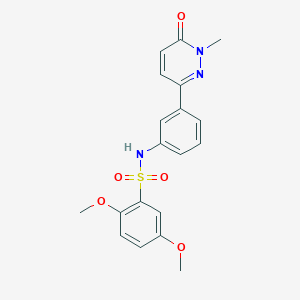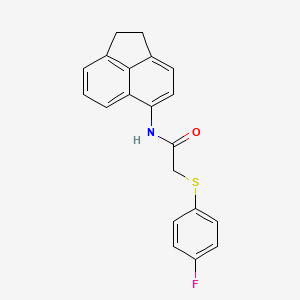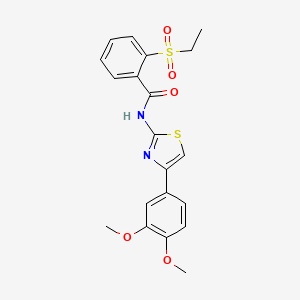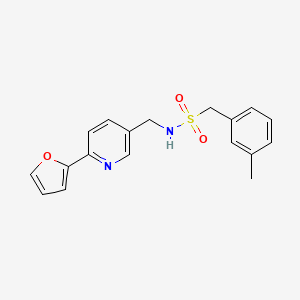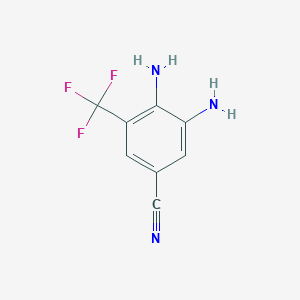
3,4-Diamino-5-(trifluorometil)benzonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diamino-5-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H6F3N3 and a molecular weight of 201.15 g/mol . This compound is characterized by the presence of two amino groups and a trifluoromethyl group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chemistry:
3,4-Diamino-5-(trifluoromethyl)benzonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
Biology:
In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound to investigate the interactions of trifluoromethylated molecules with biological targets.
Medicine:
The compound is explored for its potential therapeutic applications. Its derivatives are studied for their activity against various diseases, including cancer and infectious diseases .
Industry:
In the industrial sector, 3,4-Diamino-5-(trifluoromethyl)benzonitrile is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the design of new pesticides and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3,4-Diamino-5-(trifluoromethyl)benzonitrile typically begins with commercially available starting materials such as 3,4-diaminobenzonitrile and trifluoromethylating agents.
Reaction Conditions: The trifluoromethylation reaction is often carried out under controlled conditions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Industrial production of 3,4-Diamino-5-(trifluoromethyl)benzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino groups may be converted to nitro groups under strong oxidizing conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper, palladium.
Major Products:
Oxidation Products: 3,4-Dinitro-5-(trifluoromethyl)benzonitrile.
Reduction Products: 3,4-Diamino-5-(trifluoromethyl)benzylamine.
Substitution Products: Various substituted benzonitriles depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3,4-Diamino-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The amino groups may form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparación Con Compuestos Similares
- 3,5-Diamino-4-(trifluoromethyl)benzonitrile
- 3,4-Diamino-5-(difluoromethyl)benzonitrile
- 3,4-Diamino-5-(trifluoromethyl)benzamide
Comparison:
- 3,5-Diamino-4-(trifluoromethyl)benzonitrile: Similar structure but different position of the trifluoromethyl group, leading to different chemical reactivity and biological activity.
- 3,4-Diamino-5-(difluoromethyl)benzonitrile: Contains a difluoromethyl group instead of a trifluoromethyl group, resulting in different physicochemical properties.
- 3,4-Diamino-5-(trifluoromethyl)benzamide: Contains an amide group instead of a nitrile group, affecting its chemical behavior and potential applications .
3,4-Diamino-5-(trifluoromethyl)benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
3,4-diamino-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-1-4(3-12)2-6(13)7(5)14/h1-2H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIFWZKDVRJGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
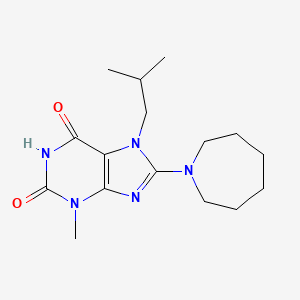

![N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2585512.png)
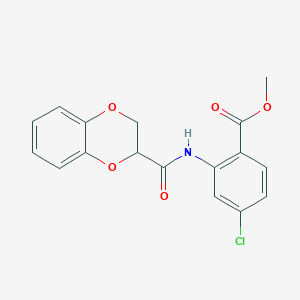
![Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2585515.png)

![2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan](/img/structure/B2585517.png)
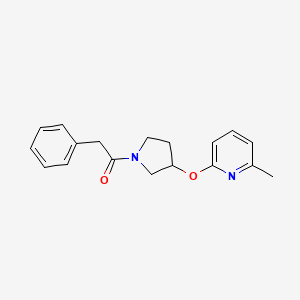
![3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid](/img/structure/B2585521.png)
